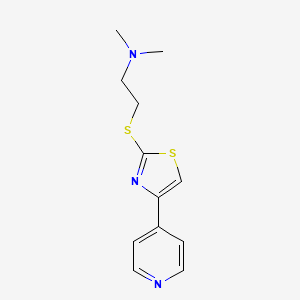

Ethanamine, N,N-dimethyl-2-((4-(4-pyridinyl)-2-thiazolyl)thio)-

Description

The compound "Ethanamine, N,N-dimethyl-2-((4-(4-pyridinyl)-2-thiazolyl)thio)-" (CAS: 78441-62-0) is a thiazole derivative characterized by a dimethylaminoethylthio (-SCH₂CH₂N(CH₃)₂) group attached to a 2-thiazolyl ring substituted at the 4-position with a pyridinyl moiety. Its IUPAC name reflects its structural features:

- Core structure: 2-thiazolyl ring.

- Substituents:

- 4-pyridinyl group at the 4-position of the thiazole.

- Thioether-linked N,N-dimethylethanamine at the 2-position of the thiazole.

This compound is notable for its structural similarity to pharmaceutical intermediates, such as nizatidine derivatives, which target histamine H₂ receptors . However, its specific biological activity remains underexplored in the provided evidence, warranting comparative analysis with related molecules.

Properties

CAS No. |

90632-68-1 |

|---|---|

Molecular Formula |

C12H15N3S2 |

Molecular Weight |

265.4 g/mol |

IUPAC Name |

N,N-dimethyl-2-[(4-pyridin-4-yl-1,3-thiazol-2-yl)sulfanyl]ethanamine |

InChI |

InChI=1S/C12H15N3S2/c1-15(2)7-8-16-12-14-11(9-17-12)10-3-5-13-6-4-10/h3-6,9H,7-8H2,1-2H3 |

InChI Key |

VQVFEOWWKRLYCL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCSC1=NC(=CS1)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N,N-dimethyl-2-((4-(4-pyridinyl)-2-thiazolyl)thio)- typically involves multi-step organic reactions. One common method includes the reaction of N,N-dimethylethanamine with 4-(4-pyridinyl)-2-thiazolyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N,N-dimethyl-2-((4-(4-pyridinyl)-2-thiazolyl)thio)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and thiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Corresponding N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyridine or thiazole derivatives.

Scientific Research Applications

Ethanamine, N,N-dimethyl-2-((4-(4-pyridinyl)-2-thiazolyl)thio)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Ethanamine, N,N-dimethyl-2-((4-(4-pyridinyl)-2-thiazolyl)thio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridine and thiazole rings play a crucial role in these interactions, often involving hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Critical Notes

Contrasting Roles of Thiazoles: While FANFT derivatives are carcinogenic due to nitroreductase-mediated activation , other thiazoles (e.g., carboxamides in ) show therapeutic promise, highlighting substituent-dependent effects.

Synthetic Utility: The dimethylaminoethylthio group in the target compound may enhance solubility or serve as a reactive handle for further functionalization .

Biological Activity

Ethanamine, N,N-dimethyl-2-((4-(4-pyridinyl)-2-thiazolyl)thio)- is a synthetic compound with significant biological activity, primarily attributed to its unique structural features, including the thiazole and pyridine rings. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C12H15N3S2

- Molecular Weight : 265.398 g/mol

- Structural Features : The compound contains a thiazole ring linked to a pyridine moiety via a sulfur atom, contributing to its biological reactivity and interaction with various biological targets.

Research indicates that Ethanamine, N,N-dimethyl-2-((4-(4-pyridinyl)-2-thiazolyl)thio)- exhibits potential as an enzyme inhibitor and receptor modulator . The thiazole and pyridine components are crucial for binding to specific biological targets, which may lead to therapeutic effects against various diseases.

Enzyme Inhibition

The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular signaling and potentially leading to therapeutic outcomes. For example, studies suggest that compounds with similar structures can exhibit antimicrobial , antiviral , and anticancer properties due to their ability to disrupt enzyme functions critical for pathogen survival or cancer cell proliferation.

Receptor Modulation

Ethanamine has been shown to interact with neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders. The structural arrangement of the thiazole and pyridine rings enhances its affinity for these receptors.

Biological Activity Overview

The following table summarizes key biological activities associated with Ethanamine:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacteria and fungi, potentially useful in treating infections. |

| Antiviral | Shows promise in inhibiting viral replication in preliminary studies. |

| Anticancer | Demonstrates cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |

| Anticonvulsant | Some derivatives have been noted for anticonvulsant activity, suggesting neurological applications. |

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of thiazole derivatives, including Ethanamine, against several cancer cell lines. Results showed significant inhibition of cell growth with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Structure-activity relationship (SAR) studies indicated that modifications in the thiazole ring could enhance anticancer efficacy by improving binding affinity to target proteins involved in cell cycle regulation.

-

Antimicrobial Properties :

- Research demonstrated that Ethanamine derivatives exhibit potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the aromatic ring was found to enhance this activity significantly .

- A comparative study highlighted that certain derivatives outperformed standard antibiotics in inhibiting bacterial growth, suggesting a valuable role in developing new antimicrobial agents .

-

Neuropharmacological Effects :

- Investigations into the compound's effects on neurotransmitter systems revealed potential as a modulator of serotonin receptors, which could be beneficial in treating mood disorders.

- Animal models showed promising results for reducing seizure frequency, supporting its use as an anticonvulsant agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.